molecular formula C10H17NO B6512739 N-cyclopentylcyclobutanecarboxamide CAS No. 33582-89-7

N-cyclopentylcyclobutanecarboxamide

Cat. No.: B6512739
CAS No.: 33582-89-7
M. Wt: 167.25 g/mol
InChI Key: QQJIIWUTLYIBBV-UHFFFAOYSA-N
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Description

N-cyclopentylcyclobutanecarboxamide is an organic compound that belongs to the class of carboxamides. This compound features a cyclobutane ring fused with a cyclopentyl group and an amide functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

N-Cyclopentylcyclobutanecarboxamide primarily targets the Alcohol dehydrogenase 1A in humans . Alcohol dehydrogenase 1A is an enzyme that plays a crucial role in the metabolism of alcohols in the body.

Mode of Action

It is known that it interacts with its target, alcohol dehydrogenase 1a, leading to changes in the enzyme’s activity

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-documented. Given its target, it is plausible that it may influence pathways involving alcohol metabolism. Comprehensive studies are required to identify the exact pathways and their downstream effects .

Result of Action

Given its interaction with Alcohol dehydrogenase 1A, it may influence the metabolism of alcohols in the body . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylcyclobutanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2+2] cycloaddition reaction, which is widely used for synthesizing cyclobutane-containing compounds . This reaction involves the use of alkenes and a catalyst to form the cyclobutane ring. The reaction conditions often include the use of light or heat to initiate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylcyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.

    Reduction: Formation of N-cyclopentylcyclobutylamine.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

N-cyclopentylcyclobutanecarboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxamide: Lacks the cyclopentyl group, making it less sterically hindered.

    N-cyclopentylformamide: Contains a formamide group instead of a cyclobutanecarboxamide group.

    Cyclopentylamine: Lacks the cyclobutane ring and the amide functional group.

Uniqueness

N-cyclopentylcyclobutanecarboxamide stands out due to its unique combination of a cyclobutane ring and a cyclopentyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

IUPAC Name

N-cyclopentylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-10(8-4-3-5-8)11-9-6-1-2-7-9/h8-9H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJIIWUTLYIBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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